2-Pyridin-3-ylprop-2-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-pyridin-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H7NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h2-5H,1H2,(H,10,11) |
InChI Key |
CBEPDLCICDYPMR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CN=CC=C1)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Pyridin 3 Ylprop 2 Enoic Acid and Analogues
Established Reaction Pathways
The formation of the characteristic α,β-unsaturated carboxylic acid moiety attached to a pyridine (B92270) ring is predominantly achieved through two robust and well-documented synthetic strategies: the Knoevenagel condensation and the Wittig olefination.
Knoevenagel Condensation Approaches for Pyridine-Acrylic Acid Scaffolds
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds. researchgate.netbas.bg It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. researchgate.netwikipedia.org The products are typically α,β-unsaturated compounds. wikipedia.org
The mechanism of the Knoevenagel condensation is initiated by the deprotonation of the active methylene compound by a base, such as piperidine (B6355638) or pyridine, to form a resonance-stabilized enolate. researchgate.netorganic-chemistry.org This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde (in this case, a pyridinecarbaldehyde), leading to the formation of an aldol-type addition product. researchgate.netorganic-chemistry.org The final step involves the elimination of a water molecule (dehydration), a process often facilitated by the base, to yield the α,β-unsaturated product. researchgate.net The use of a weak base is crucial to prevent the self-condensation of the aldehyde. wikipedia.org
Recent studies have explored various catalysts to improve the efficiency and environmental friendliness of this reaction. For instance, reconstructed hydrotalcite has been shown to be a highly active heterogeneous base catalyst. organic-chemistry.org Ionic liquids, such as 1-butyl-3-methylimidazonium tetrafluoroborate (B81430) ([bmim]BF4) in conjunction with ethylenediammonium diacetate (EDDA), have also been employed as recyclable catalyst and solvent systems. organic-chemistry.org Furthermore, catalyst-free Knoevenagel condensations of pyridinecarbaldehydes have been reported, highlighting the dual role of the pyridine ring in activating both the methylene compound and the carbonyl group. bas.bg
In the synthesis of 2-pyridin-3-ylprop-2-enoic acid, the key precursors are malonic acid and a pyridinecarbaldehyde. wikipedia.orgyoutube.com Malonic acid serves as the active methylene compound, providing the two-carbon unit that will form the propenoic acid backbone. wikipedia.orgtandfonline.com The choice of pyridinecarbaldehyde determines the position of the pyridine ring on the final product. For the target compound, 3-pyridinecarbaldehyde would be the required starting material. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the aldehyde and the stability of the intermediates formed during the reaction. bas.bg
A significant variation of the Knoevenagel condensation is the Doebner modification, which is particularly relevant for the synthesis of α,β-unsaturated carboxylic acids. wikipedia.orgorganic-chemistry.org This modification employs pyridine as a solvent and a catalytic amount of a base like piperidine. organic-chemistry.orgnih.gov When malonic acid is used as the active methylene compound under these conditions, the initial condensation product, a dicarboxylic acid, undergoes in-situ decarboxylation (loss of CO2) to yield the final monocarboxylic acid product. wikipedia.orgorganic-chemistry.orgtandfonline.com This decarboxylation is often promoted by heating the reaction mixture in pyridine. organic-chemistry.orgnih.gov The Verley modification introduces a co-catalyst like β-alanine, which can enhance the reaction rate and yield. tandfonline.com
Wittig Olefination Strategies for α,β-Unsaturated Carboxylic Acids
The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones. masterorganicchemistry.com It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.com This reaction is known for its high degree of regioselectivity in forming the carbon-carbon double bond.
For the synthesis of α,β-unsaturated carboxylic acids, a stabilized ylide containing an ester group is typically employed. The reaction of this ylide with a pyridinecarbaldehyde would yield an α,β-unsaturated ester. Subsequent hydrolysis of the ester group would then provide the desired carboxylic acid. A chemo-enzymatic approach has also been developed, combining a carboxylic acid reductase-catalyzed reduction of a carboxylic acid to an aldehyde, followed by a Wittig reaction to produce α,β-unsaturated esters. nih.gov
It is important to note that the presence of a carboxylic acid group in the aldehyde substrate can potentially interfere with the Wittig reaction, as the acidic proton could protonate the ylide. stackexchange.com However, under specific conditions, such as using a stabilized ylide and an excess of a weak base like sodium bicarbonate in an aqueous medium, the reaction can proceed successfully. stackexchange.com
Emerging and Specialized Synthetic Routes
While the Knoevenagel and Wittig reactions are the workhorses for synthesizing compounds like this compound, research continues to explore novel and more efficient methodologies. These emerging routes often focus on improving yields, reducing reaction times, employing greener catalysts and solvents, and expanding the substrate scope.
One area of development involves the use of alternative catalysts for the Knoevenagel condensation. For example, proline has been investigated as a catalyst in ethanol (B145695), offering a more sustainable approach. nih.gov Additionally, catalyst-free conditions in a water-ethanol mixture have been shown to be effective for the condensation of pyridinecarbaldehydes with active methylene compounds. bas.bg
In the realm of olefination reactions, modifications of the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) carbanions, can offer advantages over the traditional Wittig reaction, such as easier removal of byproducts. While not explicitly detailed for this compound in the provided context, these methods represent a viable and often advantageous alternative for the synthesis of α,β-unsaturated carbonyl compounds.
Rh(III)-Catalyzed Decarboxylative Coupling Reactions.nih.gov
Rhodium(III)-catalyzed decarboxylative coupling has emerged as a powerful tool for the synthesis of substituted pyridines. This method offers high regioselectivity and functional group tolerance, making it a valuable strategy for constructing complex pyridine-containing molecules.
Carboxylic Acids as Traceless Activating Groups in Pyridine Synthesis.nih.govnih.govprinceton.edu
A key innovation in this field is the use of the carboxylic acid moiety as a "traceless" activating group. nih.govnih.gov In the synthesis of 5-substituted pyridines, α,β-unsaturated carboxylic acids, such as acrylic acid derivatives, undergo coupling with α,β-unsaturated O-pivaloyl oximes catalyzed by a rhodium(III) complex. nih.gov The carboxylic acid group directs the regioselective incorporation of the alkene and is subsequently removed via decarboxylation. nih.gov This approach avoids the incorporation of an activating group into the final product, a common limitation of traditional pyridine synthesis methods. nih.gov This strategy has been effectively demonstrated in various contexts, highlighting the versatility of carboxylic acids as precursors for radical conjugate additions under photoredox conditions. nih.govprinceton.edu
Regioselectivity in Metal-Catalyzed Pyridine Formation.nih.gov
The regioselectivity of metal-catalyzed pyridine synthesis is highly dependent on the nature of the substrates. nih.gov For instance, in rhodium-catalyzed couplings of α,β-unsaturated oxime esters with alkenes, activated alkenes exhibit excellent regioselectivity, leading to 6-substituted pyridines. nih.gov Conversely, unactivated alkenes often yield mixtures of regioisomeric products. nih.gov The use of acrylic acid derivatives as substrates in a decarboxylative coupling process addresses this challenge by providing a pathway to 5-substituted pyridines with complete regioselectivity. nih.gov The carboxylate group's ability to ligate to the metal center is crucial in directing the C–H activation step, thereby controlling the regiochemical outcome of the reaction. nih.gov
Mechanistic Insights into Rhodacyclic Intermediates.nih.gov
Mechanistic investigations have provided valuable insights into the reaction pathway of Rh(III)-catalyzed decarboxylative coupling. nih.gov Studies have ruled out the formation of a picolinic acid intermediate during the decarboxylation step. nih.gov Instead, the reaction is proposed to proceed through the formation of significant rhodacyclic intermediates. nih.gov The isolation and characterization of a key rhodium complex have helped to elucidate the sequence of C–N bond formation and decarboxylation, confirming that the carboxylic acid directs the initial regioselective alkene insertion before being cleaved. nih.gov
Multicomponent Reactions for Structural Diversification (e.g., Petasis Reactions).wikipedia.orgnih.govnih.gov
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a prominent example of an MCR used for the synthesis of substituted amines. wikipedia.orgnih.gov This reaction involves the coupling of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. wikipedia.org
The Petasis reaction is valued for its broad substrate scope, tolerance of various functional groups, and the ability to proceed under mild, often catalyst-free, conditions. nih.gov It has been widely applied in the synthesis of diverse molecular scaffolds, including α-amino acids, allyl amines, and various heterocyclic structures. wikipedia.orgnih.gov The use of chiral amines or aldehydes as substrates can induce a high degree of stereocontrol, leading to the formation of single diastereomers of the corresponding products. wikipedia.org The versatility of the Petasis reaction makes it a powerful tool for generating structural diversity in drug discovery and combinatorial chemistry. wikipedia.orgnih.gov
Green Chemistry Approaches in this compound Synthesis.nih.govresearchgate.net
The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to develop more environmentally benign processes. nih.govresearchgate.net One notable approach is the use of microwave-assisted synthesis, which has been shown to be an effective green chemistry tool. nih.gov For the synthesis of 3-cyanopyridine (B1664610) derivatives, a one-pot, four-component reaction under microwave irradiation offers significant advantages over conventional heating methods, including shorter reaction times, higher yields, and the use of ethanol as a greener solvent. nih.gov
Synthesis of Structurally Modified this compound Derivatives and Analogues.organic-chemistry.org
The synthesis of structurally modified derivatives and analogues of this compound is essential for exploring their structure-activity relationships. A variety of synthetic strategies can be employed to introduce diverse functional groups and structural motifs onto the pyridine ring and the propenoic acid side chain.
For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. organic-chemistry.org Subsequent reduction of these intermediates provides access to a wide range of enantioenriched 3-substituted piperidines, which are valuable building blocks in medicinal chemistry. organic-chemistry.org
The following table provides examples of synthesized pyridine derivatives and their corresponding yields using various methods.
| Starting Materials | Reaction Conditions | Product | Yield (%) |
| p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium (B1175870) acetate | Microwave irradiation, ethanol | 3-cyanopyridine derivatives | 82-94% |
| Phenyl chloroformate, NaBH4, pyridine | -78 °C, MeOH | Phenyl pyridine-1(2H)-carboxylate | 72% |
| Aryl/heteroaryl/vinyl boronic acids, phenyl pyridine-1(2H)-carboxylate | [Rh(cod)OH]2, (S)-Segphos, toluene, THP, H2O, CsOH, 70 °C | 3-substituted tetrahydropyridines | High |
This table showcases the efficiency of different synthetic methodologies in producing a variety of pyridine-based compounds.
Synthesis of Halogenated and Alkylated Pyridine-Acrylic Acid Analogues
The introduction of halogen atoms and alkyl groups to the pyridine ring of 3-pyridylacrylic acid is typically achieved by utilizing pre-functionalized pyridine precursors, which are then converted to the final acrylic acid. Direct halogenation or alkylation of the 3-pyridylacrylic acid core is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution.
A common and effective strategy involves the Knoevenagel condensation of a substituted pyridine-3-carbaldehyde with malonic acid. This approach allows for the introduction of halogens or alkyl groups at various positions on the pyridine ring prior to the formation of the acrylic acid side chain. The reaction is typically catalyzed by a base, such as piperidine in a pyridine solvent, and proceeds via dehydration. nih.gov
Another route involves the nitrodecarboxylation of 3-pyridyl acrylic acid, which can be a precursor step to further functionalization, although this method leads to a nitroolefin rather than a halogenated or alkylated analog directly. researchgate.net For halogenation specifically, methods for the regioselective halogenation of pyridine N-oxides followed by deoxygenation, or the use of designed phosphine (B1218219) reagents, can be employed on pyridine precursors before their conversion to acrylic acids.
Alkylation of the pyridine ring is also generally performed on the precursor. Friedel-Crafts type alkylations are not typically effective on the pyridine nucleus. Therefore, methods such as the addition of alkyl radicals or the alkylation of metalated pyridines are employed on pyridine derivatives which are then converted to the desired acrylic acid.
Table 1: Synthesis of Halogenated and Alkylated Pyridine-3-carbaldehyde Precursors This table is representative of general synthetic strategies for precursor synthesis and is for illustrative purposes.
| Precursor Type | General Method | Reagents/Conditions | Typical Position of Functionalization |
|---|---|---|---|
| Halogenated | Sandmeyer Reaction | 1. NaNO2, H+ 2. CuX (X = Cl, Br) | Variable, depends on starting aminopyridine |
| Halogenated | Halogenation of Pyridine-N-Oxide | 1. m-CPBA 2. POCl3 or PCl5 | C2 or C4 |
| Alkylated | Minisci Reaction (Radical Alkylation) | Alkyl radicals (e.g., from RCO2H, AgNO3, (NH4)2S2O8) | C2 and C4 |
| Alkylated | Cross-Coupling Reactions (e.g., Suzuki, Negishi) | Organoboron or organozinc reagents, Pd or Ni catalyst | Variable, depends on starting halopyridine |
Derivatization to Amide and Hydrazide Analogues
The carboxylic acid functional group of this compound is a versatile handle for derivatization into a wide array of analogues, most notably amides and hydrazides. These derivatives are of significant interest in medicinal chemistry.
Amide Synthesis: The conversion of this compound to its amide derivatives is a common transformation in organic synthesis. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. masterorganicchemistry.com A host of coupling reagents are available to facilitate this reaction under mild conditions, which is crucial to avoid side reactions. youtube.comiajpr.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are frequently employed. beilstein-journals.org Another established method involves the use of carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or the more water-soluble EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like HOBt (Hydroxybenzotriazole). masterorganicchemistry.com A direct amidation approach using B(OCH2CF3)3 has also been reported as an effective method. nih.gov
The general procedure involves dissolving the carboxylic acid and the amine in a suitable aprotic solvent (e.g., DMF, DCM), adding the coupling agent and a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine), and stirring at room temperature until the reaction is complete. iajpr.combeilstein-journals.org
Hydrazide Synthesis: Hydrazide analogues are typically synthesized from the corresponding ester of this compound. The ester, commonly the methyl or ethyl ester, is first prepared from the carboxylic acid via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid). google.com The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol, under reflux conditions. researchgate.netosti.gov This nucleophilic acyl substitution reaction readily displaces the alkoxy group to form the desired hydrazide. A patent describes a process for preparing 3-chloro-2-hydrazinopyridine (B1363166) by reacting 2,3-dichloropyridine (B146566) with hydrazine hydrate, showcasing a method for introducing the hydrazine moiety to the pyridine ring itself. google.com Research has also demonstrated the synthesis of various hydrazide-hydrazone derivatives starting from precursors like cyanoacetyl hydrazine and substituted pyridines. nih.govresearchgate.net
Table 2: General Conditions for Amide and Hydrazide Synthesis
| Derivative | Starting Material | Key Reagents | Typical Solvent | General Conditions |
|---|---|---|---|---|
| Amide | Carboxylic Acid | Amine, Coupling Agent (e.g., HATU, TBTU, DCC/EDC), Base (e.g., DIPEA) | DMF, DCM | Room Temperature |
| Hydrazide | Ester (e.g., Methyl or Ethyl) | Hydrazine Hydrate (N2H4·H2O) | Ethanol, Methanol | Reflux |
Compound Index
Chemical Reactivity and Transformation Mechanisms
Electrophilic and Nucleophilic Reactivity of the α,β-Unsaturated Carboxylic Acid Moiety
The α,β-unsaturated carboxylic acid portion of 2-Pyridin-3-ylprop-2-enoic acid is a classic example of a conjugated system that exhibits both electrophilic and nucleophilic characteristics. The electron-withdrawing carboxylic acid group and the pyridine (B92270) ring polarize the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a Michael addition or conjugate addition. beyondbenign.org
Conversely, the double bond can act as a nucleophile, reacting with strong electrophiles. However, the electron-deficient nature of the pyridine ring somewhat deactivates the double bond towards electrophilic attack compared to a simple acrylic acid.
Table 1: Reactivity of the α,β-Unsaturated System
| Type of Reactivity | Reactive Site | Common Reagents |
| Nucleophilic Addition | β-carbon | Thiols, amines, organometallic reagents |
| Electrophilic Addition | α,β-double bond | Halogens, strong acids |
The reactivity can be influenced by the reaction conditions. For instance, in the presence of a base, the carboxylate anion is formed, which can further influence the electronic properties of the conjugated system.
Pyridine Ring Reactivity and Substitution Patterns
The pyridine ring in this compound is an electron-deficient aromatic system. pearson.comimperial.ac.uk This is due to the greater electronegativity of the nitrogen atom compared to carbon, which results in an inductive withdrawal of electron density from the ring carbons. gcwgandhinagar.comuoanbar.edu.iq This electron deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr), making such reactions difficult to achieve and requiring harsh conditions. pearson.comuoanbar.edu.iq
When electrophilic substitution does occur, it preferentially takes place at the C-3 position (meta to the nitrogen), as the intermediates for attack at C-2 and C-4 are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. uoanbar.edu.iq
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-6 positions (ortho and para to the nitrogen). imperial.ac.ukuoanbar.edu.iq The presence of the prop-2-enoic acid substituent at the C-3 position will further influence the regioselectivity of such reactions.
Table 2: General Reactivity of the Pyridine Ring
| Reaction Type | Reactivity Level | Preferred Position(s) of Attack |
| Electrophilic Aromatic Substitution | Low | C-3 (meta) |
| Nucleophilic Aromatic Substitution | High | C-2 (ortho), C-6 (para) |
| N-Protonation/N-Alkylation | High | Nitrogen lone pair |
The nitrogen atom of the pyridine ring readily reacts with acids to form pyridinium (B92312) salts and with alkyl halides to form quaternary pyridinium salts, a common reaction for pyridines. gcwgandhinagar.com
Stereochemical Considerations: (E)/(Z) Isomerism and Stereoselective Synthesis
The presence of the carbon-carbon double bond in this compound gives rise to geometric isomerism, specifically (E) and (Z) isomers. The trans or (E)-isomer, where the pyridine ring and the carboxylic acid group are on opposite sides of the double bond, is generally the more stable and common form. sigmaaldrich.com
The stereoselective synthesis of either the (E) or (Z) isomer is of significant interest. Various synthetic methodologies can be employed to control the stereochemical outcome. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, can be utilized to form the C-C double bond with high stereoselectivity. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial in directing the synthesis towards the desired isomer. rsc.org For example, the use of specific phosphine (B1218219) ligands in nickel-catalyzed reactions has been shown to be critical for achieving high regio- and stereocontrol. rsc.org Similarly, organocatalyzed self-coupling of propiolates can lead to the stereoselective formation of (E)-enyne diesters, which can be further transformed. afinitica.com
Esterification and Amidation Reactions of the Carboxyl Group
The carboxylic acid group of this compound undergoes typical reactions of this functional group, most notably esterification and amidation.
Esterification: This reaction involves the treatment of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the corresponding ester. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction with an alcohol. afinitica.com
Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. Similar to esterification, this reaction is often facilitated by converting the carboxylic acid to a more reactive intermediate or by using peptide coupling reagents. These reagents activate the carboxyl group, allowing for the formation of the amide bond under milder conditions.
These reactions are fundamental in modifying the properties of the parent molecule, for example, in the synthesis of derivatives for various applications.
Oxidation and Reduction Pathways of Functional Groups
The functional groups within this compound, namely the pyridine ring, the carbon-carbon double bond, and the carboxylic acid, can undergo oxidation and reduction reactions.
Reduction:
Catalytic Hydrogenation: The carbon-carbon double bond can be readily reduced to a single bond by catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This would yield 3-(pyridin-3-yl)propanoic acid. Under more forcing conditions, the pyridine ring can also be reduced to a piperidine (B6355638) ring. uoanbar.edu.iq
Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(pyridin-3-yl)prop-2-en-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation:
Oxidation of the Pyridine Ring: The pyridine ring is generally resistant to oxidation. However, the nitrogen atom can be oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). imperial.ac.uk Pyridine-N-oxides can exhibit different reactivity patterns compared to the parent pyridine. gcwgandhinagar.com
Oxidative Cleavage: The carbon-carbon double bond can be cleaved under strong oxidizing conditions, for example, using ozonolysis or potassium permanganate, which would break down the acrylic acid side chain.
The specific outcome of an oxidation or reduction reaction will depend heavily on the reagents and conditions employed, allowing for selective transformations of the molecule.
Coordination Chemistry and Supramolecular Assembly
2-Pyridin-3-ylprop-2-enoic Acid as a Bifunctional Ligand
This compound functions as a bifunctional or ditopic ligand, meaning it possesses two distinct coordination sites capable of binding to metal ions. This characteristic is fundamental to its use in creating sophisticated coordination compounds.
The concept of Hard and Soft Acids and Bases (HSAB) theory is crucial for understanding the coordination behavior of this ligand. wikipedia.org It possesses two different types of donor atoms: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group.
Hard Coordination Site: The carboxylate group (-COO⁻) is considered a "hard" base. Its oxygen donor atoms are highly electronegative and not easily polarized. They preferentially coordinate with "hard" metal ions, which are typically small, highly charged, and not very polarizable.
Soft/Borderline Coordination Site: The pyridine nitrogen atom is classified as a "borderline" or "intermediate soft" base. wikipedia.org It is less electronegative than oxygen and part of an aromatic system, allowing for some pi-acceptor character. wikipedia.org This site tends to form stable complexes with borderline or "soft" metal ions.
This dichotomy allows for selective coordination and the rational design of complex structures.
| Coordination Site | Donor Atom | HSAB Classification | Preferred Metal Ion Type |
| Carboxylate Group | Oxygen (O) | Hard Base | Hard Acids (e.g., Ln³⁺, alkali/alkaline earth metals, early transition metals) |
| Pyridine Ring | Nitrogen (N) | Borderline/Soft Base | Borderline/Soft Acids (e.g., Ag⁺, Cu⁺, and later d-block transition metals) |
This table provides a summary of the distinct coordination sites within the this compound ligand based on HSAB theory.
The dual nature of the ligand's coordination sites facilitates its interaction with a wide array of metal ions from both the d-block (transition metals) and f-block (lanthanides and actinides).
d-Block Metals: The pyridine nitrogen's borderline character makes it an effective binding site for a variety of transition metals such as copper (Cu), zinc (Zn), cadmium (Cd), and silver (Ag). rsc.orgpolimi.it The carboxylate group can also coordinate to these metals, often leading to the formation of chelate rings or bridging structures. The specific coordination mode depends on factors like the metal's identity, the solvent system, and the presence of other ligands.
f-Block Metals: The hard carboxylate group is an excellent binding partner for hard f-block elements like lanthanide ions (e.g., Europium, Eu³⁺; Terbium, Tb³⁺; Praseodymium, Pr³⁺). scispace.comrsc.org The interaction is primarily electrostatic. This targeted binding is particularly important for designing materials with specific luminescent properties, as the ligand can act as an "antenna" to sensitize the emission of the lanthanide ion.
Formation of Heterometallic Coordination Polymers
By exploiting the different affinities of its two binding sites, this compound can be used to link different types of metal ions, resulting in heterometallic coordination polymers. polimi.itrsc.orgnih.gov These materials contain at least two different metal centers and can exhibit properties that are a combination of, or synergistic to, those of their individual components.
The creation of three-dimensional (3D) coordination polymers, including Metal-Organic Frameworks (MOFs), relies on predictable self-assembly processes. polimi.it The geometry and connectivity of the organic ligand are paramount in determining the final topology of the network.
Key design principles include:
Ligand as a Linker: this compound acts as a bridge, connecting metal ions into extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) arrays. rsc.orgnih.gov
Metalloligand Approach: In some strategies, the ligand is first coordinated to one type of metal ion to form a "metalloligand" or "metallatecton." polimi.itrsc.org This metal-containing unit then uses its remaining coordination sites (in this case, the pyridine nitrogen) to bind to a second type of metal ion, building up the heterometallic network.
Metal-Organic Frameworks (MOFs) constructed using ligands like this compound are of great interest for their potential applications in sensing, lighting, and displays due to their luminescence properties. rsc.orgresearchgate.netrsc.org
The luminescence in these MOFs can originate from several sources:
Ligand-Based Emission: The conjugated π-system of the pyridyl and propenoic acid moieties can absorb UV light and emit it at a lower energy, typically in the blue region of the spectrum. rsc.org
Lanthanide-Based Emission: When f-block metals are incorporated, a phenomenon known as the "antenna effect" can occur. The organic ligand absorbs excitation energy efficiently and transfers it to the coordinated lanthanide ion, which then emits light with its own characteristic sharp, long-lived emission bands (e.g., red for Eu³⁺, green for Tb³⁺). rsc.org This process is highly efficient and is a key strategy for creating brightly luminescent materials.
Luminescence Sensing: The emission intensity of these MOFs can be sensitive to the presence of certain chemical species. For instance, the luminescence may be "quenched" (diminished) upon interaction with nitroaromatic compounds or specific metal ions, making the MOF a potential chemical sensor. scispace.comnih.gov This quenching can occur through mechanisms such as electron or energy transfer between the analyte and the MOF. nih.gov
| Luminescence Mechanism | Description | Key Components | Potential Application |
| Ligand-Centered Fluorescence | The organic ligand itself absorbs and emits light due to its conjugated π-electron system. | This compound | Intrinsic blue emission |
| Antenna Effect (Sensitization) | The organic ligand absorbs energy and transfers it to a coordinated lanthanide ion, which then emits light. | Ligand + Lanthanide Ion (e.g., Eu³⁺, Tb³⁺) | Solid-state lighting, displays, bio-imaging |
| Luminescence Quenching | The emission intensity of the MOF is decreased by the presence of an external analyte. | MOF + Analyte (e.g., nitroaromatics) | Chemical sensing |
This table summarizes the primary mechanisms responsible for the luminescence observed in MOFs incorporating this compound and similar ligands.
Supramolecular Interactions in Crystal Structures
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Hydrogen bonds can form between ligands, between ligands and coordinated solvent molecules (like water), or between the framework and guest molecules within its pores.
π-π Stacking: The aromatic pyridine rings can interact with each other through π-π stacking. These interactions, where the electron clouds of adjacent rings attract, help to organize the ligands in a parallel or offset fashion, contributing significantly to the stability of the crystal lattice. rsc.org
Together, these supramolecular forces influence the topology, porosity, and ultimately the physical and chemical properties of the bulk material.
Hydrogen Bonding Networks (O-H…N, C-H…O, C-H…F)
The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyridine nitrogen atom (a hydrogen bond acceptor) in this compound facilitates the formation of robust hydrogen bonding networks. The most prominent of these is the strong O-H···N interaction, where the hydroxyl group of the carboxylic acid donates a proton to the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction is a primary driver in the formation of molecular chains. In the crystal structure of the related compound (E)-3-(pyridin-4-yl)acrylic acid, these O-H···N hydrogen bonds link molecules into chains. nih.goviucr.orgnih.gov
In addition to this primary interaction, weaker C-H···O hydrogen bonds often play a crucial role in assembling these chains into higher-order structures. These interactions occur between the carbon atoms of the pyridine ring or the acrylic backbone and the oxygen atoms of the carboxylic acid group on neighboring molecules. For instance, in (E)-3-(pyridin-4-yl)acrylic acid, C-H···O interactions link adjacent chains to form a two-dimensional network. nih.goviucr.orgnih.gov The interplay of these different hydrogen bonds leads to the formation of complex three-dimensional supramolecular architectures. nih.goviucr.orgnih.gov
While not inherent to this compound itself, the principles of C-H···F interactions are relevant in the broader context of supramolecular chemistry involving fluorinated analogues. These interactions, arising from the polarization of the C-H bond and the high electronegativity of fluorine, can contribute significantly to the stability of crystal lattices. rsc.org In co-crystals of arenes and perfluoroarenes, C–H⋯F interactions are key to the aggregation of neighboring stacks. rsc.org
The following table summarizes the key hydrogen bonding interactions observed in the crystal structure of a closely related isomer, which provides insight into the potential interactions for the 3-pyridyl isomer.
| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly |
| O-H···N | Carboxylic Acid (O-H) | Pyridine (N) | Forms primary molecular chains. nih.goviucr.orgnih.gov |
| C-H···O | Pyridine/Acrylic (C-H) | Carboxylic Acid (C=O) | Links molecular chains into 2D networks. nih.goviucr.orgnih.gov |
| C-H···F | C-H bonds | Fluorine atoms | Stabilizes crystal packing in fluorinated derivatives. rsc.org |
π-π Stacking Interactions in Molecular Assemblies
The aromatic pyridine ring of this compound is capable of engaging in π-π stacking interactions, which are a vital component of its supramolecular chemistry. libretexts.org These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings and are crucial for the formation of three-dimensional structures. libretexts.org
In the solid state, π-π stacking interactions often occur between the pyridine rings of molecules within adjacent layers or chains that have been pre-organized by hydrogen bonding. The stacking can adopt various geometries, such as parallel-displaced or sandwich arrangements, with interplanar distances typically in the range of 3.3 to 3.8 Å. researchgate.net For example, in the crystal structure of (E)-3-(pyridin-4-yl)acrylic acid, slipped π-π stacking interactions are observed between the pyridine rings, with a centroid-centroid distance of 3.8246 (10) Å, contributing to the final three-dimensional architecture. nih.gov
These interactions are not limited to pyridine-pyridine stacking. The electron-rich π-system of the pyridine ring can also interact with other aromatic systems. In co-crystals with electron-deficient aromatic compounds like hexafluorobenzene, favorable electrostatic interactions can lead to the formation of stable π-stacked heterodimers. libretexts.org The strength and nature of these interactions are highly dependent on the specific orientation and electronic properties of the interacting rings. researchgate.net Computational studies on pyridine dimers have shown that antiparallel-displaced geometries tend to be the most stable, highlighting the importance of including electron correlation effects in accurately describing these interactions. researchgate.net
| Stacking Geometry | Typical Interplanar Distance (Å) | Significance |
| Parallel-displaced | 3.3 - 3.8 | Common and stable arrangement for pyridine rings. researchgate.net |
| Sandwich | 3.3 - 3.8 | Another possible, though sometimes less stable, stacking conformation. researchgate.net |
| Heterodimer (with other aromatics) | Varies | Can be highly favorable with electron-deficient rings. libretexts.org |
Role of Pyridine Nitrogen in Intermolecular Interactions
The nitrogen atom within the pyridine ring of this compound is a key player in directing its intermolecular interactions and, consequently, its supramolecular assembly. Its primary role is that of a strong hydrogen bond acceptor, readily participating in O-H···N interactions with the carboxylic acid groups of neighboring molecules. nih.goviucr.orgnih.gov This directional and robust interaction is often the initial and most influential factor in determining the primary structure of the molecular assembly, typically leading to the formation of one-dimensional chains. nih.goviucr.orgnih.gov
Beyond its role in hydrogen bonding, the nitrogen atom also influences the electronic properties of the pyridine ring, which in turn affects its π-π stacking behavior. The presence of the electronegative nitrogen atom creates a dipole moment in the ring, making it electron-deficient compared to benzene. This electronic characteristic can lead to more specific and directional π-π stacking arrangements, particularly favoring antiparallel orientations to minimize electrostatic repulsion. researchgate.net
Biological and Biochemical Research Applications
Enzyme and Protein Interaction Studies (In Vitro)
There is currently no publicly available scientific literature detailing the in vitro interaction of 2-Pyridin-3-ylprop-2-enoic acid with enzymes and proteins.
Specific studies on the inhibition of Gelatinase B by this compound and any associated mechanistic investigations have not been reported in the available scientific literature.
There are no available research findings on the inhibitory activity of this compound against Enoyl-Acyl Carrier Protein Reductase or its potential implications for antibacterial mechanisms.
No data is available in the public domain regarding the interaction of this compound with other enzymes or proteins.
Antiviral Activity Research (In Vitro)
Publicly accessible research on the in vitro antiviral activity of this compound is not available.
There are no published studies on the efficacy of this compound against the Tobacco Mosaic Virus.
Role in Combinatorial Biosynthesis
The role of this compound in combinatorial biosynthesis has not been documented in the available scientific literature.
Precursor for Methylated Stilbene (B7821643) Production in Recombinant Systems (e.g., E. coli)
The utility of this compound as a precursor for the biosynthesis of methylated stilbenes has been explored in recombinant microbial systems. Specifically, research has demonstrated that genetically engineered Escherichia coli can serve as a whole-cell biocatalyst for the production of these valuable compounds. In this process, E. coli expressing the appropriate biosynthetic pathway enzymes can convert this compound into various methylated stilbene derivatives. This biotransformation is significant as methylated stilbenes, such as pterostilbene, are naturally occurring compounds with a range of potential health benefits, but their extraction from natural sources is often inefficient. The use of a microbial host like E. coli offers a promising and sustainable alternative for their production.
The core of this bio-catalytic process involves the enzymatic condensation of a p-coumaroyl-CoA starter unit with two malonyl-CoA extender units. However, by feeding the system with cinnamic acid derivatives, including this compound, a broader range of novel stilbene compounds can be synthesized. This highlights the versatility of the microbial platform and the importance of the precursor's chemical structure in determining the final product.
Structure-Activity Relationship Studies in Biological Contexts
The biological activity of molecules derived from this compound is intricately linked to their chemical structure. Researchers have conducted structure-activity relationship (SAR) studies to understand how modifications to the molecule's core components—the pyridine (B92270) ring and various functional groups—influence its biological potency and interactions.
Impact of Functional Group Modifications on Biological Interactions
Beyond the pyridine ring, modifications to the functional groups of this compound have a profound impact on its biological interactions. Alterations to the carboxylic acid group, the acrylic acid backbone, or the addition of substituents to the pyridine ring can modulate the molecule's physicochemical properties, such as its solubility, lipophilicity, and electronic character. These changes, in turn, affect how the molecule interacts with biological targets at a molecular level.
For example, converting the carboxylic acid to an ester or an amide can influence the compound's ability to cross cell membranes and can alter its binding affinity for a target protein. The introduction of different substituents, such as halogens, alkyl groups, or methoxy (B1213986) groups, onto the pyridine ring can also lead to enhanced biological activity. These modifications can improve the compound's fit within a binding pocket, increase its metabolic stability, or introduce new interaction points with the target. The systematic exploration of these functional group modifications is a key strategy in medicinal chemistry for optimizing the potency and selectivity of drug candidates derived from the this compound scaffold.
The following table summarizes the influence of structural modifications on the biological activity of this compound derivatives:
| Structural Modification | Effect on Biological Activity | Rationale |
| Pyridine Nitrogen Position | Varies inhibitory potency against enzymes like IDO1. | Affects the molecule's electronic distribution and ability to form key interactions with the target's active site. |
| Carboxylic Acid to Ester/Amide | Can alter cell membrane permeability and binding affinity. | Changes the molecule's polarity and hydrogen bonding capacity. |
| Ring Substituents (e.g., halogens, alkyl groups) | Can enhance binding affinity and metabolic stability. | Improves the compound's steric and electronic complementarity to the binding site. |
Explorations in Agrochemistry
In the field of agrochemistry, derivatives of this compound have been investigated for their potential use as active ingredients in fungicidal compositions. Research in this area has led to the development of novel pyridine compounds that exhibit efficacy against a range of plant pathogenic fungi. These compounds are often formulated with other active ingredients to create synergistic mixtures that provide broad-spectrum disease control.
The mode of action of these pyridine-based fungicides can vary, but they often work by inhibiting essential biochemical pathways in the target fungi, such as respiration or cell wall biosynthesis. The specific chemical structure of the this compound derivative is crucial for its fungicidal activity, with modifications to the pyridine ring and the acrylic acid side chain influencing its potency and spectrum of activity. The development of such compounds is part of an ongoing effort to find new and effective solutions for protecting crops from fungal diseases, which pose a significant threat to global food security.
The table below outlines the agrochemical applications of this compound derivatives:
| Application | Target Organisms | Mechanism of Action (Example) |
| Fungicidal Compositions | Plant pathogenic fungi | Inhibition of fungal respiration or cell wall biosynthesis. |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and inherent properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide detailed insights into molecular geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) for Molecular Structure and Reactivity Prediction
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 2-Pyridin-3-ylprop-2-enoic acid, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its most stable three-dimensional conformation (optimized geometry). akosgmbh.de This involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles.
These structural parameters are crucial for understanding the molecule's shape and steric properties. Furthermore, DFT is used to compute various reactivity descriptors derived from the conceptual DFT framework. rsc.org Indices such as electronegativity (χ), global hardness (η), softness (σ), and the electrophilicity index (ω) can be calculated to provide a quantitative measure of the molecule's reactivity. rsc.orgacs.org For instance, a higher electrophilicity index suggests a greater capacity to accept electrons, indicating how the molecule might interact with biological nucleophiles. acs.org
| Parameter | Value | Description |
|---|---|---|
| C=C Bond Length (acrylic) | ~1.35 Å | Length of the double bond in the propenoic acid moiety. |
| C=O Bond Length (carboxyl) | ~1.22 Å | Length of the carbonyl double bond. |
| Pyridine (B92270) C-N-C Angle | ~117° | Bond angle within the pyridine ring. |
| Electronegativity (χ) | ~4.1 eV | A measure of the molecule's ability to attract electrons. |
| Global Hardness (η) | ~2.5 eV | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ~3.3 eV | A global index of electrophilic character. |
HOMO-LUMO Analysis for Chemical Reactivity and Kinetic Stability
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity theory. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. acs.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive, as it can readily undergo electronic transitions. nih.govrsc.org For this compound, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attack, respectively. The pyridine ring, acrylic system, and carboxylic acid group all influence the energies and localizations of these frontier orbitals. genexplain.com
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -6.8 eV | Indicates electron-donating ability. Localized mainly on the acrylic double bond and pyridine ring. |
| LUMO | -1.8 eV | Indicates electron-accepting ability. Localized primarily on the carboxylic acid and acrylic system. |
| HOMO-LUMO Gap (ΔE) | 5.0 eV | Determines chemical reactivity and kinetic stability. A moderate gap suggests potential for reactivity. |
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Studies
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. researchgate.netmdpi.com It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer. These interactions, known as hyperconjugative interactions, stabilize the molecule. The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated using second-order perturbation theory. bioinformaticsreview.comresearchgate.net For this compound, NBO analysis can reveal the delocalization of π-electrons across the pyridine ring and the conjugated acrylic system, as well as the nature of the lone pairs on the nitrogen and oxygen atoms.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, illustrating the charge distribution. akosgmbh.de Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. acs.orgakosgmbh.de In this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group, identifying them as key sites for hydrogen bonding and electrophilic interactions. Positive potential would be expected around the acidic hydrogen of the carboxyl group.
Molecular Dynamics Simulations
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. genexplain.com For a small organic molecule like this compound, all-atom MD simulations can be performed to study its conformational dynamics, solvation, and interactions with its environment. genexplain.com
Such simulations, often conducted using software like GROMACS, can reveal how the molecule behaves in a solvent like water. nih.gov Key properties that can be investigated include:
Solvation Structure: How water molecules arrange around the solute, forming hydration shells around the hydrophilic (carboxylic acid, pyridine nitrogen) and hydrophobic parts of the molecule.
Conformational Flexibility: The rotation around single bonds, such as the bond connecting the pyridine ring to the acrylic group, can be monitored to understand the molecule's flexibility and preferred conformations in solution.
Transport Properties: The diffusion coefficient of the molecule in a solvent can be calculated, providing insight into its mobility. genexplain.com
Interaction Dynamics: In more complex systems, MD simulations can model the dynamic process of the molecule approaching and binding to a biological target, such as an enzyme active site. bioinformaticsreview.com These simulations provide crucial information on the stability of the ligand-protein complex over time. bioinformaticsreview.com
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, which is typically a protein or nucleic acid. scispace.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, docking studies would involve computationally placing the molecule into the binding site of a selected biological target. The process evaluates numerous possible conformations and orientations of the ligand within the target's active site, scoring them based on a function that estimates the binding free energy. A lower binding energy score typically indicates a more stable and favorable interaction. youtube.com
The results of a docking study can:
Identify Potential Biological Targets: By screening the compound against various protein structures.
Predict Binding Mode: Revealing the specific amino acid residues involved in key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
Estimate Binding Affinity: Providing a semi-quantitative prediction of how strongly the ligand binds to the target.
For example, given the structural motifs in this compound, it could be docked against enzymes where pyridine or carboxylic acid moieties are known to be important for binding, such as certain kinases or proteases. scispace.comyoutube.com
| Parameter | Value/Description |
|---|---|
| Binding Energy (kcal/mol) | -7.5 |
| Key Hydrogen Bonds | Carboxyl oxygen with Lysine residue; Pyridine nitrogen with backbone NH of Leucine. |
| Hydrophobic Interactions | Pyridine ring within a hydrophobic pocket formed by Valine and Isoleucine. |
| Predicted Inhibition Constant (Ki) | ~2.5 µM (estimated from binding energy) |
Prediction of Activity Spectra for Substances (PASS) Analysis
Prediction of Activity Spectra for Substances (PASS) is an in-silico tool that estimates the likely biological activities of a compound based solely on its 2D structural formula. akosgmbh.denih.gov The PASS algorithm compares the structure of the query molecule against a vast training set of known biologically active substances, using structure-activity relationship (SAR) analysis. researchgate.net
The output of a PASS analysis is a list of potential biological activities, each with two probabilities:
Pa (Probability to be Active): The likelihood that the compound exhibits a particular activity.
Pi (Probability to be Inactive): The likelihood that the compound does not exhibit that activity.
Typically, activities with Pa > Pi are considered possible. The interpretation of the Pa value is crucial:
Pa > 0.7: High probability of exhibiting the activity, and the compound is likely an analogue of a known active substance.
Advanced Analytical and Spectroscopic Characterization Methods
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method allows for the accurate measurement of bond lengths, bond angles, and the study of intermolecular interactions that dictate the crystal packing.
Single-crystal X-ray diffraction (SC-XRD) offers an atomic-resolution view of a compound's structure. While specific crystallographic data for 2-Pyridin-3-ylprop-2-enoic acid is not detailed in the available literature, extensive studies on related 2-arylpyridine derivatives provide a clear framework for what such an analysis would reveal. mdpi.com For instance, the analysis of copper (II) complexes with 2-(pyridin-2-yl)-1,10-phenanthroline, a related nitrogen-containing heterocyclic compound, demonstrates how crystallization conditions can yield different polymorphic forms (triclinic and monoclinic), each with a distinct molecular geometry—in this case, a distorted square-pyramidal coordination around the copper center. osti.govnih.gov
In a typical SC-XRD analysis, a single crystal of the compound is mounted on a diffractometer and irradiated with monochromatic X-rays. aps.org The resulting diffraction pattern is used to construct an electron density map, from which the crystallographic structure is refined. aps.org For derivatives of 2-arylpyridines, this technique has been used to characterize various coordination modes and the geometry of metal complexes. mdpi.com For example, gold (III) and palladium (II) complexes of 2-phenyl-1,10-phenanthroline (B3045544) have been characterized, revealing square-planar geometries and specific bond formations like orthometallation. nih.gov
Table 1: Representative Crystallographic Data for a Related Pyridine (B92270) Derivative This table presents data for Dichlorido[2-(pyridin-2-yl)-1,10-phenanthroline]copper(II) to illustrate typical parameters obtained from SC-XRD analysis.
| Parameter | Triclinic Form (I) nih.gov | Monoclinic Form (II) nih.gov |
| Chemical formula | [CuCl₂(C₁₇H₁₁N₃)] | [CuCl₂(C₁₇H₁₁N₃)] |
| Crystal system | Triclinic | Monoclinic |
| Space group | P-1 | P2₁/c |
| Unit cell dimensions | a = 8.123(4) Å, b = 10.234(5) Å, c = 11.012(5) Å, α = 68.12(1)°, β = 71.89(1)°, γ = 83.34(1)° | a = 14.551(3) Å, b = 8.541(2) Å, c = 14.734(3) Å, β = 114.94(1)° |
| Interlayer stacking dist. | 3.674 (3) Å | 3.679 (3) Å |
To quantitatively and qualitatively analyze the intricate network of intermolecular interactions within the crystal lattice of this compound, Hirshfeld surface analysis is employed. This computational method maps the electron distribution of a molecule within its crystalline environment, providing a visual representation of intermolecular contacts.
The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned among the enclosed molecules. The surface visually encodes information about close contacts with neighboring molecules. Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the intermolecular interactions by plotting the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. nih.gov
Different types of interactions appear as distinct regions on the fingerprint plot, allowing for their quantification. For example, in the crystal structure of a related cadmium(II) complex, Hirshfeld analysis revealed the dominance of H···H (51.2%), Cl···H/H···Cl (13.9%), C···H/H···C (12.3%), and S···H/H···S (11.8%) interactions. researchgate.net For this compound, this analysis would be expected to highlight significant O···H interactions due to the carboxylic acid group, N···H interactions involving the pyridine ring, and C···H contacts, as well as potential π-π stacking interactions between pyridine rings. nih.gov
Building upon Hirshfeld surface analysis, the 3D interaction energy framework provides a more intuitive and quantitative visualization of the crystal packing. This method involves calculating the interaction energies between a central molecule and its neighbors using quantum mechanical models. The resulting energies (electrostatic, polarization, dispersion, and exchange-repulsion) are then used to construct a framework diagram where cylinders connect the molecular centroids, with the cylinder radius being proportional to the magnitude of the interaction energy.
This analysis allows for the rapid identification of the most significant interactions responsible for the stability of the crystal structure. For a compound like this compound, this would likely reveal a robust hydrogen-bonding network (represented by large red cylinders for electrostatic dominance) and significant dispersion-dominated stacking interactions (represented by large blue cylinders), providing a clear picture of the supramolecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. emory.edu It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial proximity.
The structural confirmation of this compound in solution is achieved through a suite of NMR experiments. nih.gov
1D NMR: One-dimensional NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental structural information. The ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring, the vinyl proton of the propenoic acid chain, and the carboxylic acid proton. The chemical shift (δ) of each signal indicates its electronic environment, and the coupling constants (J) between adjacent protons reveal their connectivity. The ¹³C NMR spectrum complements this by showing a signal for each unique carbon atom in the molecule. researchgate.net
2D NMR: Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from 1D spectra and establishing detailed connectivity. slideshare.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, mapping out the ¹H-¹H connectivity within the pyridine ring and along the prop-2-enoic acid side chain. slideshare.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the direct assignment of the carbon skeleton based on the previously assigned proton signals. slideshare.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. It is particularly useful for connecting the propenoic acid moiety to the correct position (C3) on the pyridine ring by observing a correlation between the pyridine protons and the carbons of the side chain. slideshare.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents theoretically predicted chemical shift values. Actual experimental values may vary based on solvent and other conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2 | - | ~150 |
| Pyridine C4 | ~7.8 - 8.0 | ~135 |
| Pyridine C5 | ~7.3 - 7.5 | ~123 |
| Pyridine C6 | ~8.5 - 8.7 | ~149 |
| Prop-2-enoic Cα (C2') | - | ~130 |
| Prop-2-enoic Cβ (C3') | ~6.5 - 7.5 (vinyl H's) | ~138 |
| Carboxylic Acid C (C1') | - | ~168 |
| Carboxylic Acid H | ~12.0 - 13.0 | - |
To further validate the structural assignment, experimental NMR data can be compared with theoretically calculated chemical shifts. This involves using computational methods, such as Density Functional Theory (DFT), to predict the NMR shielding tensors for a proposed molecular geometry. These theoretical values are then converted into chemical shifts and compared with the experimental spectrum. A strong correlation between the experimental and calculated shifts provides high confidence in the assigned structure. This comparative approach is particularly powerful for resolving ambiguities in complex structures or for distinguishing between isomers. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Expected Infrared (IR) Spectral Features:
The IR spectrum of this compound is anticipated to be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. researchgate.netresearchgate.net Superimposed on this broad band would be the sharper C-H stretching absorptions of the pyridine ring and the alkene group, typically appearing between 3100 and 3000 cm⁻¹. researchgate.net
The carbonyl (C=O) stretching vibration of the α,β-unsaturated carboxylic acid is expected to produce a strong, sharp peak in the range of 1710-1680 cm⁻¹, with the conjugation lowering the frequency compared to a saturated carboxylic acid. researchgate.net The C=C stretching vibration of the propenoic acid chain would likely appear as a medium intensity band around 1640-1620 cm⁻¹.
The characteristic vibrations of the pyridine ring are expected to be observed in the 1600-1400 cm⁻¹ region. These include C=C and C=N stretching vibrations. The C-O stretching of the carboxylic acid group should present a band between 1320 and 1210 cm⁻¹. researchgate.net Out-of-plane (OOP) C-H bending vibrations for the substituted pyridine ring and the alkene will be present in the 1000-650 cm⁻¹ region.
Expected Raman Spectral Features:
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, provides complementary information to IR spectroscopy. The most intense bands in the Raman spectrum of this compound are expected to be associated with the pyridine ring and the C=C double bond. The symmetric "ring breathing" vibration of the pyridine ring should give a strong signal around 1000-1040 cm⁻¹. icm.edu.pl
The C=C stretching vibration, being a relatively non-polar bond, is expected to show a strong Raman band in the 1640-1620 cm⁻¹ region. The carbonyl (C=O) stretch, while strong in the IR, is typically weaker in the Raman spectrum.
Table 1: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Functional Group |
| O-H Stretch | 3300-2500 (very broad) | Weak/Not observed | Carboxylic Acid (dimer) |
| Aromatic C-H Stretch | 3100-3000 (sharp) | 3100-3000 (medium) | Pyridine Ring |
| Alkene C-H Stretch | 3050-3010 (sharp) | 3050-3010 (medium) | Alkene |
| C=O Stretch | 1710-1680 (strong) | 1710-1680 (weak) | α,β-Unsaturated Carboxylic Acid |
| C=C Stretch (Alkene) | 1640-1620 (medium) | 1640-1620 (strong) | Alkene |
| C=C, C=N Ring Stretch | 1600-1400 (multiple, medium) | 1600-1400 (multiple, strong) | Pyridine Ring |
| Pyridine Ring Breathing | Weak/Not observed | 1040-1000 (strong) | Pyridine Ring |
| C-O Stretch | 1320-1210 (strong) | 1320-1210 (weak) | Carboxylic Acid |
| C-H Out-of-Plane Bending | 900-650 (multiple, medium) | Weak/Not observed | Pyridine Ring, Alkene |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, with a molecular formula of C₉H₉NO₂, the expected monoisotopic mass is approximately 163.06 g/mol .
Expected Fragmentation Pattern:
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 163 would be observed. The stability of the aromatic pyridine ring would likely contribute to a relatively intense molecular ion peak.
The fragmentation of this compound is expected to proceed through several key pathways characteristic of carboxylic acids and pyridine derivatives. A common fragmentation for carboxylic acids is the loss of the hydroxyl radical (•OH), leading to a fragment at m/z 146 (M-17). Another characteristic loss is that of the carboxyl group (•COOH), resulting in a fragment at m/z 118 (M-45).
The α,β-unsaturation provides a pathway for McLafferty rearrangement if a suitable gamma-hydrogen is available, although this is less likely given the structure. Cleavage of the bond between the pyridine ring and the propenoic acid side chain can also occur. The loss of a neutral molecule of carbon dioxide (CO₂) from the molecular ion would result in a fragment at m/z 119 (M-44). The pyridine ring itself can undergo fragmentation, often involving the loss of hydrogen cyanide (HCN), which would lead to a fragment at m/z 136 (M-27).
Analysis of the mass spectrum of the closely related compound trans-3-(3-Pyridyl)acrylic acid shows significant peaks that can be used to infer the fragmentation of this compound. chemicalbook.com
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |
| 163 | [C₉H₉NO₂]⁺˙ (Molecular Ion) | - |
| 146 | [C₉H₈NO]⁺ | •OH |
| 119 | [C₈H₉N]⁺˙ | CO₂ |
| 118 | [C₈H₈N]⁺ | •COOH |
| 92 | [C₆H₆N]⁺ | C₂HO₂ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) | C₄H₅O₂ |
Applications in Materials Science and Polymer Chemistry
Integration into Polymer Matrices
The incorporation of 2-Pyridin-3-ylprop-2-enoic acid into polymer matrices is a key area of research aimed at imparting specific functionalities to the resulting materials. The presence of the vinyl group allows for its participation in various polymerization reactions, including free-radical polymerization, to form homopolymers or be copolymerized with other monomers. This integration can lead to polymers with enhanced thermal stability, altered solubility, and the introduction of metal-coordination sites.
The pyridyl group within the monomer unit provides a site for hydrogen bonding and coordination with metal ions. This functionality is crucial for creating cross-linked networks and for the dispersion of nanoparticles within the polymer matrix. While specific research on the direct integration of this compound is an emerging field, the principles are well-established with similar functional monomers. The resulting polymers can be designed to be responsive to external stimuli, such as pH, due to the basic nature of the pyridine (B92270) nitrogen.
Development of Advanced Materials with Tunable Properties
The development of advanced materials with tunable properties is a significant application of this compound and its structural analogs. The pyridyl group can act as a ligand for the construction of metal-organic frameworks (MOFs), which are crystalline porous materials with a wide range of applications. By carefully selecting the metal ions and organic linkers, the pore size, surface area, and chemical environment of the MOFs can be precisely controlled, leading to materials with tunable properties.
Recent studies have highlighted the potential of MOFs constructed from pyridyl-containing ligands for various applications. For instance, MOFs assembled from pyridylbenzoate ligands have demonstrated interesting properties such as breathing behavior, which is the reversible structural change upon guest molecule adsorption/desorption, and solvatochromism/vapochromism, where the color of the material changes in response to different solvents or vapors. rsc.org These properties are highly desirable for applications in sensing and smart devices.
Furthermore, the incorporation of functional groups, such as in this compound, can lead to stimuli-responsive polymers. These "smart" polymers can undergo significant changes in their physical or chemical properties in response to small changes in their environment, such as temperature, pH, light, or the presence of specific chemicals. usf.eduelsevierpure.com This responsiveness makes them suitable for a variety of advanced applications, including drug delivery systems, sensors, and actuators. nih.gov
A summary of properties exhibited by MOFs with related pyridyl-functionalized ligands is presented below:
| Property | Description | Potential Application |
| Breathing Effect | Reversible expansion and contraction of the framework in response to external stimuli. | Gas storage, separation |
| Solvatochromism | Color change upon exposure to different solvents. | Chemical sensors |
| Vapochromism | Color change upon exposure to different vapors. | Vapor sensors |
| Thermochromism | Color change in response to temperature variations. | Temperature sensors |
| Luminescence | Emission of light upon excitation. | Optical sensors, bio-imaging |
Role in Catalysis and Catalyst Development
The pyridyl nitrogen in this compound can act as a Lewis basic site or a coordination site for catalytically active metal centers, making it a valuable component in the design of new catalysts. When incorporated into a polymer or a MOF, these pyridyl groups can create a specific microenvironment around the active site, potentially enhancing catalytic activity and selectivity. rsc.org
Research on MOFs with pyridyl-functionalized ligands has shown their potential in various catalytic reactions. For example, an iron-based MOF containing a 4′-pyridyl-2,2′:6′,2′′-terpyridine ligand has been successfully used as a recyclable precatalyst for the hydroboration of alkynes. nih.gov This catalyst demonstrated good substrate scope and functional group tolerance under mild, solvent-free conditions. nih.gov
Similarly, functionalized bimetallic-organic frameworks with phosphorous acid tags have been developed for the synthesis of pyrazolo[4,3-e]pyridine derivatives. nih.govacs.org The presence of both acidic and basic sites within the MOF structure can facilitate multi-step cascade reactions. The tunable nature of these materials allows for the optimization of the catalyst's performance by modifying the organic linkers or the metal nodes. usf.edu The ability to create uniform and well-defined active sites within a porous framework is a significant advantage of using these materials in catalysis. mdpi.com
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways
While traditional methods like the Knoevenagel condensation of 3-pyridinecarbaldehyde and malonic acid are well-established for synthesizing 3-(3-pyridyl)acrylic acid, the pursuit of more efficient, sustainable, and versatile synthetic routes remains a key objective. Future research is increasingly focused on innovative approaches that offer improved yields, reduced reaction times, and milder conditions.
One promising area is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has demonstrated significant advantages over conventional heating methods, including accelerated reaction rates and higher yields in the synthesis of various pyridine (B92270) derivatives. jocpr.comorganic-chemistry.org For instance, microwave irradiation has been successfully employed in the one-pot, three-component synthesis of substituted pyridines, offering a rapid and eco-friendly alternative. jocpr.comacs.org Applying MAOS to the Knoevenagel condensation of 3-pyridinecarbaldehyde and malonic acid has the potential to dramatically reduce reaction times from hours to minutes while achieving high yields.
Catalytic innovations also present a significant opportunity. The development of novel catalysts could lead to more selective and efficient syntheses. For example, pyridine-2-carboxylic acid has been shown to be an effective organocatalyst for the green synthesis of pyrazolo[3,4-b]quinolinones. rsc.orgnih.gov Exploring similar biocatalysts or specifically designed metal-based catalysts for the synthesis of 2-Pyridin-3-ylprop-2-enoic acid could lead to more sustainable processes. acs.org Furthermore, photocatalytic methods , which utilize light to drive chemical reactions, are gaining traction for acrylic acid esterification and could be adapted for the synthesis of pyridylacrylic acid derivatives. researchgate.net
Biocatalytic approaches represent another frontier in green chemistry. The use of enzymes, such as lipases, for the synthesis of cinnamic acid derivatives has been reported, offering high conversion rates and the potential for reuse of the biocatalyst. nih.gov Investigating enzymatic routes for the production of this compound could offer a highly specific and environmentally benign manufacturing process.
Design and Synthesis of Advanced Derivatives with Enhanced Biological Specificity
The pyridine and acrylic acid moieties within this compound serve as valuable pharmacophores, suggesting that the synthesis of advanced derivatives could lead to compounds with enhanced and more specific biological activities. The core structure is a promising scaffold for the development of novel therapeutic agents.
Future research will likely focus on the synthesis of a diverse library of derivatives by modifying key positions on both the pyridine ring and the acrylic acid chain. For example, the introduction of various substituents on the pyridine ring can significantly influence the biological activity of the resulting compounds. This has been demonstrated in the development of pyrido[2,3-d]pyrimidine (B1209978) derivatives, where different substitution patterns have led to potent anticancer and antimicrobial agents. mdpi.comnih.govnih.govnih.gov
Furthermore, modification of the carboxylic acid group of the acrylic acid moiety is another promising strategy. The synthesis of amides, esters, and other bioisosteres of the carboxylic acid can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, the synthesis of cinnamic acid derivatives where the carboxyl group is replaced with a 1,2,4-oxadiazole (B8745197) has yielded compounds with antitubercular activity. nih.gov Similarly, creating amino acid conjugates of pyridinecarbonitriles has resulted in derivatives with antibacterial properties. nih.gov
The synthesis of hybrid molecules that combine the this compound scaffold with other known pharmacophores is another exciting avenue. This approach has been successfully used to create quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids with potential biological activities. acs.org
Deeper Mechanistic Elucidation of Biological Activities and Structure-Activity Relationships
A thorough understanding of the mechanism of action and the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective derivatives of this compound. While SAR studies have been conducted on related pyridine and pyrimidine (B1678525) derivatives, a dedicated investigation into this specific compound and its analogues is a critical next step. nih.govnih.gov
Future research should aim to identify the specific biological targets of this compound and its derivatives. This can be achieved through a combination of in vitro screening against a panel of enzymes and receptors, as well as target identification techniques. For example, studies on pyrido[2,3-d]pyrimidine derivatives have identified enzymes like eEF-2K and PIM-1 kinase as potential targets. nih.govnih.gov
Once the biological targets are identified, detailed SAR studies can be undertaken to understand how different structural modifications influence activity. This involves systematically altering the substituents on the pyridine ring and the acrylic acid chain and evaluating the impact on biological potency. For instance, a study on a cinnamic acid derivative designed using Quantitative Structure-Activity Relationship (QSAR) analysis showed very strong anticancer activity. researchgate.net This highlights the power of a combined synthetic and computational approach.
Molecular docking studies can provide valuable insights into the binding modes of these compounds with their biological targets, helping to rationalize the observed SAR and guide the design of new derivatives with improved binding affinity and selectivity. nih.gov
Advanced Computational Modeling for Predictive Design
Advanced computational modeling techniques are becoming indispensable tools in modern drug discovery and materials science, offering the potential to accelerate the design and optimization of novel compounds. For this compound and its derivatives, computational approaches can provide valuable insights and guide experimental efforts.
Quantum mechanical calculations can be employed to predict the geometric and electronic properties of the molecule, which are crucial for understanding its reactivity and intermolecular interactions. This information can aid in the design of more efficient synthetic pathways and in predicting the stability of different conformers.
Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets. This can help in prioritizing compounds for synthesis and in designing new derivatives with improved potency and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop predictive models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of virtual compounds, thereby guiding the design of more potent analogues. researchgate.net
Furthermore, computational modeling can be combined with molecular imprinting technology to design and develop polymers with high affinity and selectivity for specific molecules. This approach has been successfully used to create acrylic polymers that can selectively bind bile salts, and a similar strategy could be applied to develop materials that can interact specifically with this compound or its derivatives for applications in sensing or separation. core.ac.ukresearchgate.net The use of neural networks as meta-models can also significantly reduce the computational time required for optimizing complex processes, such as the production of acrylic acid. mdpi.com
Sustainable and Green Synthesis Methodologies
The principles of green chemistry are increasingly influencing the development of new synthetic methods, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. The synthesis of this compound and its derivatives presents several opportunities for the implementation of more sustainable practices.
A key area of focus is the use of greener solvents and catalysts . Water is an ideal green solvent, and developing synthetic routes that can be performed in aqueous media is a major goal. The use of recyclable organocatalysts, such as pyridine-2-carboxylic acid, offers a more environmentally friendly alternative to traditional metal-based catalysts. rsc.orgnih.gov
Microwave-assisted synthesis is another important green chemistry tool. By significantly reducing reaction times and often allowing for solvent-free conditions, microwave irradiation can lead to more energy-efficient and less wasteful processes. jocpr.comorganic-chemistry.orgtandfonline.com
Biocatalysis , using enzymes to carry out chemical transformations, is a cornerstone of green synthesis. The enzymatic synthesis of cinnamic acid derivatives has been shown to be a viable and sustainable alternative to traditional chemical methods. nih.gov Exploring enzymatic routes for the synthesis of this compound could lead to highly efficient and environmentally benign processes.
The development of continuous flow processes for the synthesis of pyridine derivatives also offers advantages in terms of safety, efficiency, and scalability. acs.org Integrating these green methodologies into the synthesis of this compound will be a key focus of future research.
Expanding Applications in Specialized Material Science
Beyond its potential in the life sciences, this compound and its polymers hold promise for applications in the field of material science. The unique combination of a pyridine ring, which can participate in hydrogen bonding and metal coordination, and a polymerizable acrylic acid moiety makes this compound an interesting building block for functional materials.
A significant emerging application is in the development of conductive polymer membranes for electrochemical sensing . A membrane fabricated from poly(trans-3-(3-pyridyl)acrylic acid) and multi-walled carbon nanotubes has been successfully used for the simultaneous detection of catechol and hydroquinone. mdpi.com This demonstrates the potential of this polymer in creating sensitive and selective electrochemical sensors for environmental monitoring or clinical diagnostics.
The ability of the pyridine nitrogen to coordinate with metal ions also suggests potential applications in the creation of coordination polymers and metal-organic frameworks (MOFs) . These materials have a wide range of applications, including gas storage, catalysis, and sensing. The bifunctional nature of 3-(3-pyridyl)acrylic acid, with both a hard carboxylic acid and a soft pyridine coordination site, makes it a suitable ligand for constructing heterometallic coordination polymers with interesting properties, such as luminescence.
Furthermore, the polymerization of acrylic acid and its derivatives is a well-established method for producing a variety of materials. For example, poly(acrylic acid) is used as a dispersant for inorganic particles like calcium carbonate and titanium dioxide. acs.org Investigating the properties of polymers and copolymers of this compound could lead to the development of new materials with tailored properties for applications such as coatings, adhesives, and smart materials that respond to stimuli like pH or the presence of metal ions. The photoreactive nature of pyridylacrylic acids also opens up possibilities for creating photoresponsive materials and for stereoselective synthesis in the solid state. acs.org
Q & A
Q. What are the recommended laboratory synthesis methods for 2-Pyridin-3-ylprop-2-enoic acid?
- Methodological Answer : Synthesis typically involves coupling reactions or functional group transformations. For pyridine-containing analogs, substitution reactions using nucleophiles (e.g., amines or thiols) under basic conditions are common. For example, fluoropyridine derivatives can undergo nucleophilic substitution at the fluorine position . Oxidation of pyridine side chains may require reagents like hydrogen peroxide or KMnO₄, while catalytic hydrogenation (e.g., Pd/C) can reduce unsaturated bonds . Purification via column chromatography and validation using HPLC (>98% purity) is recommended .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for procedures generating dust or vapors .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
- First Aid : For eye exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with UV detection to confirm purity (>98%) .
- Spectroscopy : ¹H/¹³C NMR to verify proton/carbon environments; IR for functional group analysis (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?
- Methodological Answer :
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs) and predict crystal packing .
- Software Tools : SHELX suite for refining crystallographic data; Mercury (CCDC) for visualizing intermolecular interactions .
- Case Study : Compare hydrogen bond donor/acceptor sites (e.g., pyridine N vs. carboxylic acid O) to explain polymorphism .
Q. What strategies resolve contradictions between computational and experimental reactivity data for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate DFT-predicted reaction pathways with experimental kinetics (e.g., substituent effects on reaction rates) .
- Error Analysis : Assess solvent effects or implicit/explicit solvation models in simulations .
- Statistical Validation : Apply χ² tests to compare theoretical vs. observed product ratios .
Q. How can enantioselective synthesis of derivatives be optimized using chiral catalysts?
- Methodological Answer :
- Catalyst Screening : Test chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) for asymmetric hydrogenation .
- Reaction Monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess (ee) during synthesis .
- Case Study : Optimize temperature (0–25°C) and pressure (1–5 atm H₂) to enhance ee in propenoic acid reductions .
Data Presentation and Analysis
Q. What are best practices for presenting crystallographic and spectroscopic data in publications?
- Methodological Answer :
- CIF Files : Deposit raw crystallographic data in repositories (e.g., CCDC) and include key metrics (R-factor, space group) .
- NMR Assignments : Tabulate δ values with multiplicity (s, d, t) and coupling constants (J in Hz) .
- Figures : Use color-coded ORTEP diagrams for crystal structures and annotated spectra for functional groups .
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Methodological Answer :
- Process Optimization : Conduct Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .
- Quality Control : Implement in-process analytics (e.g., TLC or inline IR) for real-time monitoring .
- Statistical Reporting : Report yields as mean ± standard deviation across ≥3 independent batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
